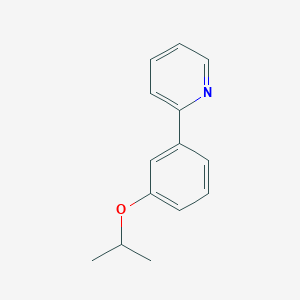

2-(3-Isopropoxyphenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Isopropoxyphenyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a 3-isopropoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropoxyphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Oxidative Addition: The palladium catalyst facilitates the addition of the aryl halide to form a palladium complex.

Transmetalation: The boronic acid reacts with the palladium complex, transferring the aryl group to the palladium.

Reductive Elimination: The final step releases the coupled product and regenerates the palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include:

Catalyst: Palladium-based catalysts such as palladium acetate.

Solvent: Tetrahydrofuran or dimethylformamide.

Base: Potassium carbonate or sodium hydroxide.

Temperature: Typically around 80-100°C.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Isopropoxyphenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(3-Isopropoxyphenyl)pyridine may exhibit anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit cell proliferation in various cancers, including leukemia and solid tumors. These compounds interact with specific molecular targets involved in cancer progression, such as ALK and c-Met pathways, which are crucial in the development of certain malignancies .

2. Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Studies have demonstrated that pyridine derivatives can inhibit the recruitment of monocytes and macrophages, which play critical roles in inflammatory responses. This inhibition was observed in animal models, suggesting potential therapeutic uses in conditions characterized by excessive inflammation .

3. Antimicrobial Activity

Pyridine-based compounds, including this compound, have been evaluated for their antibacterial properties. Recent advancements in synthetic methodologies have led to the development of novel pyridine derivatives that exhibit activity against Gram-positive bacteria, thereby indicating potential applications in treating bacterial infections .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several organic reactions that facilitate the introduction of the isopropoxyphenyl group onto the pyridine scaffold. Understanding the structure-activity relationship (SAR) is vital for optimizing its pharmacological properties. Variations in substituents on the pyridine ring can significantly influence biological activity, highlighting the importance of systematic modification during drug development .

Case Studies

Case Study 1: Anticancer Research

In a study focused on the antiproliferative effects of pyridine derivatives, researchers synthesized several compounds and evaluated their efficacy against various cancer cell lines. The results indicated that certain modifications to the pyridine structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Anti-inflammatory Mechanisms

A model utilizing thioglycollate-induced peritonitis was employed to assess the anti-inflammatory effects of pyridine derivatives. The results demonstrated that specific compounds significantly reduced monocyte infiltration into inflamed tissues, suggesting their potential as therapeutic agents for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-(3-Isopropoxyphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

2-Phenylpyridine: Lacks the isopropoxy group, resulting in different chemical properties.

2-(3-Methoxyphenyl)pyridine: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and applications.

2-(3-Ethoxyphenyl)pyridine: Similar structure with an ethoxy group, leading to variations in physical and chemical properties.

Actividad Biológica

2-(3-Isopropoxyphenyl)pyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , a method favored for forming carbon-carbon bonds between aryl halides and boronic acids. The process consists of three main steps:

- Oxidative Addition : A palladium catalyst facilitates the addition of the aryl halide to form a palladium complex.

- Transmetalation : The boronic acid reacts with the palladium complex, transferring the aryl group.

- Reductive Elimination : The final step releases the coupled product and regenerates the palladium catalyst.

This compound is characterized by its unique structure, which includes an isopropoxy group that influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, blocking substrate access. This inhibition can affect metabolic pathways critical for cellular function.

- Receptor Modulation : It can interact with cell surface receptors, modifying signal transduction pathways that regulate various physiological processes.

3. Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.

Anticancer Properties : Investigations into its antiproliferative effects have shown promise in various cancer cell lines. For instance, in vitro studies have demonstrated that derivatives similar to this compound can significantly reduce cell viability in human cancer models .

Table 1: Summary of Biological Activities

Detailed Findings

- Antiproliferative Studies : In a study evaluating similar pyridine derivatives, compounds showed varying IC50 values across different human cancer cell lines. The structural modifications influenced their cytotoxicity, indicating that the isopropoxy substitution plays a role in enhancing or diminishing activity .

- Mechanistic Insights : Research has indicated that the presence of specific functional groups can enhance or inhibit the compound's ability to interact with biological targets. For example, modifications to the pyridine ring have been shown to affect binding affinity and selectivity towards different enzymes and receptors .

5. Future Directions

The ongoing investigation into this compound suggests potential applications in drug development, particularly as a lead compound for designing new therapeutic agents targeting microbial infections and cancer. Further studies are necessary to elucidate its full pharmacological profile and optimize its efficacy through structural modifications.

Propiedades

IUPAC Name |

2-(3-propan-2-yloxyphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(2)16-13-7-5-6-12(10-13)14-8-3-4-9-15-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLBUKKUZHCJQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.